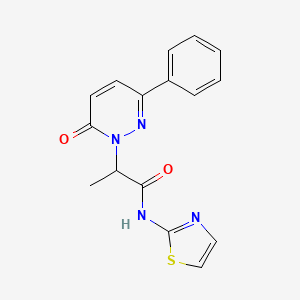
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide, also known as OTAVA-BB 120926, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activities
- Compounds with structural similarities, such as 2-oxo-6-phenylpyridin derivatives and their various functionalized derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis involves creating derivatives containing functional groups like 1,2,4-triazole, thiazolo[3,2-b][1,2,4]triazole, and hydrazide, which were tested for their biological activities (Saundane & Manjunatha, 2016).
Antimicrobial and Antioxidant Properties
- Similar compounds have been investigated for their potential in treating microbial infections and oxidative stress. For instance, derivatives of pyridazinones have been synthesized, demonstrating antimicrobial efficacy against various strains and antioxidant properties, indicating their potential in combating oxidative damage (Shainova et al., 2019).
Molecular Docking and Inhibitory Activities
- Derivatives incorporating thiazolidinone and benzisothiazole structures have been designed to verify their effectiveness in affecting the inflammatory/oxidative process, with docking studies performed to explore their binding mode at specific protein targets. Such studies highlight the potential of structurally related compounds in medicinal chemistry for developing new therapeutic agents (Incerti et al., 2018).
Anticancer Potential
- Research into similar compounds has also explored their anticancer activities. For example, novel Mannich bases derived from pyridine compounds have been synthesized and tested for their anticancer activities against prostate cancer cells, showing moderate cytotoxic activity and highlighting the potential application of such compounds in cancer therapy (Demirci & Demirbas, 2019).
properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11(15(22)18-16-17-9-10-23-16)20-14(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRZDLEZKBANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[5.2.0]non-8-ene-8-carboxylic acid](/img/structure/B2739179.png)
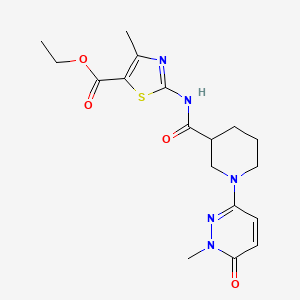
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)
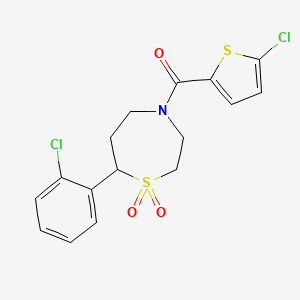
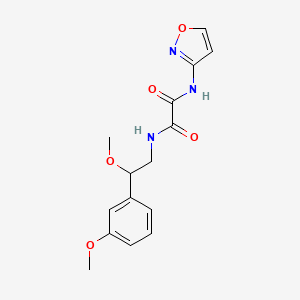
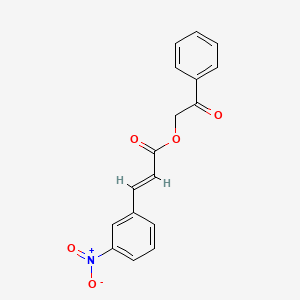
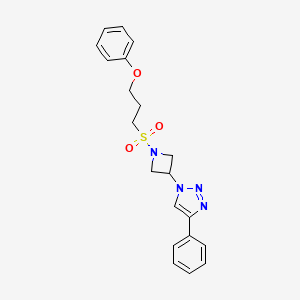
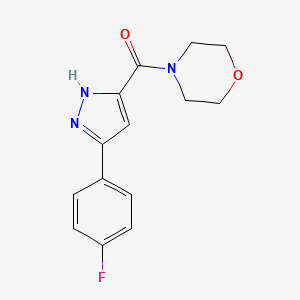
![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)
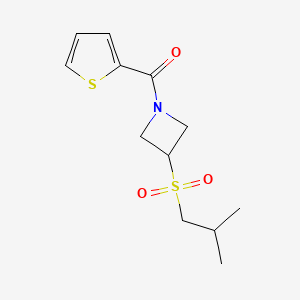
![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)
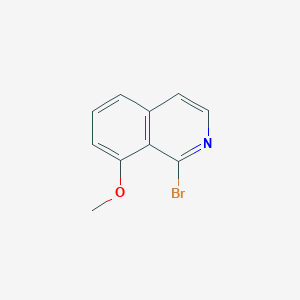
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone](/img/structure/B2739200.png)